4-Bromobiphenyl

Description

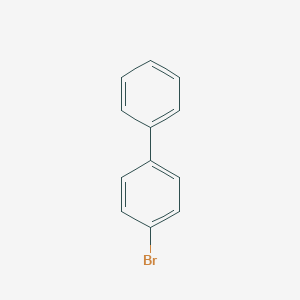

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBWOWQJHHAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024640 | |

| Record name | 4-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

590 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

290 °F (NTP, 1992) | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9327 (NTP, 1992) - Less dense than water; will float | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

92-66-0 | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE77OKH5BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

196.2 °F (NTP, 1992) | |

| Record name | 4-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19893 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

4-Bromobiphenyl: A Comprehensive Technical Guide for Researchers

CAS Number: 92-66-0

This technical guide provides an in-depth overview of 4-Bromobiphenyl, a halogenated hydrocarbon utilized in various research and industrial applications. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its properties, experimental protocols, and safety considerations.

Core Properties and Data

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 92-66-0 | [2] |

| Molecular Formula | C₁₂H₉Br | [2] |

| Molecular Weight | 233.10 g/mol | [2] |

| Appearance | White to light gray crystalline solid with a faint aromatic odor | [1] |

| Melting Point | 89-92 °C | [3] |

| Boiling Point | 310 °C | [3][4] |

| Flash Point | 143 °C | [3] |

| Density | 1.615 g/cm³ | [4] |

| Water Solubility | Insoluble | [3][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, carbon disulfide, benzene, carbon tetrachloride, and acetone; slightly soluble in acetic acid. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | The proton NMR spectrum is characterized by signals in the aromatic region. |

| ¹³C NMR | The carbon NMR spectrum provides information on the unique carbon environments within the biphenyl (B1667301) structure. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for the aromatic C-H and C-C stretching and bending vibrations. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis of this compound via Bromination of Biphenyl

A common method for the synthesis of this compound is the direct bromination of biphenyl.[1] The following protocol is adapted from established procedures.[5]

Materials:

-

Biphenyl

-

Dichloroethane (solvent)

-

Aluminum chloride (catalyst)

-

Liquid bromine

-

Chlorine gas

-

Sodium bisulfite solution

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reactor, dissolve biphenyl in dichloroethane at room temperature.

-

Add powdered aluminum chloride as a catalyst.

-

Cool the mixture to 0 °C and slowly add liquid bromine.

-

Introduce chlorine gas into the mixture while maintaining a low temperature. The reaction progress should be monitored by gas chromatography.

-

Once the desired conversion of biphenyl is achieved (typically 60-75%), stop the chlorine gas flow.

-

Increase the temperature and continue the reaction for several hours with stirring.

-

After the reaction is complete, filter the reaction mixture.

-

Wash the filtrate with a sodium bisulfite solution to remove unreacted bromine.

-

Separate the organic layer and distill off the dichloroethane to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.[5]

Materials:

-

Crude this compound

-

Ethanol (95%)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

Conceptual Metabolic Pathway

While the metabolism of this compound is not extensively detailed, it is understood to be part of the broader metabolic pathways of polybrominated biphenyls (PBBs). The primary metabolic transformation for lower brominated biphenyls is hydroxylation.[6] The presence of adjacent non-brominated carbon atoms is a key structural feature for metabolism to occur.[2]

Caption: Conceptual Metabolic Pathway of this compound.

Safety and Toxicology

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[1]

Hazard Identification

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Aquatic Hazard | Toxic to aquatic life.[3] |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

This guide is intended for informational purposes for qualified professionals and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. Studies on the microsomal metabolism and binding of polybrominated biphenyls (PBBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]

- 4. This compound(92-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. CN101376619A - Preparation of this compound - Google Patents [patents.google.com]

- 6. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

An In-depth Technical Guide to 4-Bromobiphenyl: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobiphenyl is a brominated aromatic hydrocarbon with the chemical formula C₁₂H₉Br. It belongs to the class of polybrominated biphenyls (PBBs), which have been utilized as flame retardants.[1] Beyond this historical application, this compound serves as a crucial intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.[2] Its utility extends to the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a colorless to light gray or white crystalline solid with a faint aromatic odor.[3] It is sparingly soluble in water but readily dissolves in various organic solvents.[3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉Br | |

| Molecular Weight | 233.10 g/mol | |

| Appearance | Colorless to light gray/white crystalline solid | |

| Melting Point | 89-92 °C | |

| 90-91 °C | ||

| 89 °C | ||

| Boiling Point | 310 °C at 760 mmHg | |

| 590 °F at 760 mmHg | ||

| Density | 0.9327 g/cm³ | |

| 1.615 g/cm³ | ||

| Flash Point | 143 °C | |

| 290 °F | ||

| Solubility | Insoluble in water. Soluble in dioxane, ethanol (B145695), acetone, ether, carbon disulfide, benzene, and carbon tetrachloride. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum in CDCl₃ typically shows complex multiplets in the aromatic region (around 7.3-7.6 ppm) corresponding to the nine aromatic protons. |

| ¹³C NMR | The carbon NMR spectrum in CDCl₃ displays distinct signals for the twelve carbon atoms. The carbon atom attached to the bromine atom is shielded due to the "heavy atom effect," resulting in an upfield shift. |

| Infrared (IR) Spectroscopy | The IR spectrum (KBr pellet) exhibits characteristic peaks for C-H stretching of the aromatic rings (around 3050 cm⁻¹), C=C stretching of the aromatic rings (around 1580-1600 cm⁻¹), and a strong peak corresponding to the C-Br stretching vibration. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance), with two peaks of almost equal intensity separated by 2 m/z units. A significant fragment corresponds to the loss of the bromine atom. |

Experimental Protocols

Synthesis of this compound via Monobromination of Biphenyl (B1667301)

This protocol describes the synthesis of this compound through the electrophilic substitution reaction of biphenyl with bromine.

Materials:

-

Biphenyl

-

Bromine

-

Anhydrous iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite solution (10%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, dissolve biphenyl in a suitable inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the solution.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the biphenyl solution from the dropping funnel with constant stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen bromide gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask while heating on a hot plate and swirling to dissolve the solid.

-

Once the solid has completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven or air-dry to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Use standard acquisition parameters. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Instrumentation: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass analyzer.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. This compound serves as an excellent aryl halide partner in this reaction.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This compound can be effectively used as the aryl halide in this transformation.

Biological Activity and Signaling Pathways

While this compound itself is primarily of interest as a synthetic intermediate, studies on related polybrominated biphenyls have indicated potential interactions with biological systems. Some brominated biphenyls have been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system. Activation of this pathway can lead to a pro-inflammatory response.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound for chemical synthesis, offering a versatile platform for the construction of complex organic molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The inclusion of its role in important synthetic reactions and its potential interaction with biological pathways underscores its significance in both chemical and biomedical research. Proper safety precautions are essential when handling this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Bromobiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4-bromobiphenyl in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various research and development activities. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory procedures.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar or weakly polar solutes tend to dissolve in non-polar or weakly polar solvents, while polar solutes are more soluble in polar solvents. The process of dissolution involves the breaking of intermolecular forces in both the solute and the solvent and the formation of new solute-solvent interactions. For this compound, a relatively non-polar aromatic compound, solubility is expected to be favorable in a range of common organic solvents.[1] Factors such as temperature and the specific nature of the solvent play a significant role in determining the extent of solubility.[1]

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in public literature, this guide consolidates the existing information to provide a clear overview.

| Solvent | Chemical Class | Formula | Polarity (Dielectric Constant) | Quantitative Solubility | Qualitative Solubility | Source |

| Dioxane | Ether | C4H8O2 | 2.2 | 1 g / 10 mL | Soluble | [2] |

| Methanol | Alcohol | CH3OH | 32.7 | - | Very faint turbidity when hot | |

| Ethanol | Alcohol | C2H5OH | 24.5 | - | Soluble | [3] |

| Diethyl Ether | Ether | (C2H5)2O | 4.3 | - | Soluble | |

| Benzene | Aromatic Hydrocarbon | C6H6 | 2.3 | - | Soluble | |

| Toluene | Aromatic Hydrocarbon | C7H8 | 2.4 | - | Significant solubility | |

| Chloroform | Halogenated Alkane | CHCl3 | 4.8 | - | Significant solubility | |

| Water | - | H2O | 80.1 | - | Insoluble |

Note: The absence of quantitative data in this table highlights a gap in the publicly available literature. The provided experimental protocol can be utilized to determine precise solubility values.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent. This equilibrium method ensures that the solvent is fully saturated with the solute, providing an accurate measure of solubility at a given temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Screw-capped vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the supernatant remains constant, confirming that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Alternatively, the vials can be centrifuged at the experimental temperature to pellet the excess solid before taking a sample of the clear supernatant.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the determination of this compound solubility using the shake-flask method.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 4-bromobiphenyl, a compound of interest in environmental analysis and as an intermediate in organic synthesis. Understanding its fragmentation pattern is crucial for its unambiguous identification and quantification in complex matrices. This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data for its characteristic ions, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Profile

Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation, primarily driven by the presence of the bromine atom and the stable biphenyl (B1667301) ring system. The resulting mass spectrum is distinguished by a prominent molecular ion peak cluster and a base peak corresponding to the loss of the bromine atom.

Quantitative Fragmentation Data

The relative abundances of the major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the 79Br and 81Br isotopes.

| m/z | Ion Assignment | Formula | Relative Abundance (%) |

| 232 | [M]+• (with 79Br) | [C12H979Br]+• | 99.9 |

| 234 | [M+2]+• (with 81Br) | [C12H981Br]+• | 97.6 |

| 152 | [M-Br]+ | [C12H8]+ | 100 |

| 153 | [C12H9]+ | [C12H9]+ | 13.6 |

| 151 | [C12H7]+ | [C12H7]+ | 10.3 |

| 76 | [C6H4]+• | [C6H4]+• | 16.5 |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

Primary Fragmentation Pathway

The principal fragmentation pathway of this compound upon electron ionization is initiated by the ejection of an electron from the molecule to form a molecular ion radical ([M]+•). The most favorable fragmentation route involves the cleavage of the C-Br bond, a relatively weak bond, leading to the loss of a bromine radical (•Br) and the formation of the highly stable biphenyl cation ([M-Br]+) at m/z 152. This fragment is typically the base peak in the spectrum due to its stability. Further fragmentation of the biphenyl cation can occur, leading to the formation of smaller ions, such as the phenyl cation ([C6H5]+) at m/z 77, although with much lower abundance.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol provides a general framework for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol, acetone, or hexane (B92381) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (for complex matrices): For environmental or biological samples, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components. The final extract should be solvent-exchanged into a solvent compatible with the GC injection system.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector and a capillary column is recommended.

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 50 to 300.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) of the characteristic ions (m/z 232, 234, and 152) is recommended for enhanced sensitivity and selectivity.

-

3. Data Analysis

-

Identification: The identification of this compound is confirmed by matching the retention time and the mass spectrum of the analyte with that of a pure standard. The presence of the characteristic molecular ion cluster and the [M-Br]+ fragment are key identifiers.

-

Quantification: A calibration curve is constructed by plotting the peak area of the target ion (typically m/z 152) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this calibration curve.

References

An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromobiphenyl via the electrophilic bromination of biphenyl (B1667301). It details the underlying reaction mechanism, presents a comparative analysis of various synthetic protocols, and offers detailed experimental procedures. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively produce this compound, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced organic materials.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its synthesis is primarily achieved through the direct bromination of biphenyl, an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is of paramount importance, as the formation of ortho- and polybrominated isomers can complicate purification and reduce the yield of the desired para-substituted product. This guide explores the factors influencing this selectivity and provides practical methodologies for the targeted synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of biphenyl proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The phenyl group of biphenyl is an activating group, directing incoming electrophiles to the ortho and para positions. The para position is sterically less hindered and often favored.

The mechanism can be broken down into three key steps:

-

Generation of the Electrophile: Molecular bromine (Br₂) is not sufficiently electrophilic to react with biphenyl directly. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is typically used to polarize the Br-Br bond, creating a more potent electrophile, the bromonium ion (Br⁺) or a complex that behaves as such.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of one of the biphenyl rings acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (Wheland intermediate). The positive charge is delocalized across the ring and, importantly, onto the adjacent phenyl ring, which further stabilizes the intermediate when the attack is at the ortho or para position. This stabilization is not possible with meta attack, explaining the observed regioselectivity.[1][2][3][4]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ anion formed in the first step, removes a proton from the carbon atom bearing the bromine atom. This step restores the aromaticity of the ring, yielding this compound and regenerating the Lewis acid catalyst.

Figure 1: Simplified workflow of the electrophilic bromination of biphenyl.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be achieved under various conditions, with the choice of solvent and catalyst significantly impacting the yield and product distribution. The following table summarizes quantitative data from several reported methods.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Byproducts (%) | Reference |

| I₂ (1%) | Acetic Acid | Ambient | 28 | 75.5 | 4.4 (2-bromo), 1.0 (2,4'-dibromo), 14.4 (4,4'-dibromo) | US4990705A |

| ZnCl₂ (1%) | Acetic Acid | Ambient | 25 | 85.5 | 5.1 (2-bromo), 1.1 (2,4'-dibromo), 15.8 (4,4'-dibromo) | US4990705A |

| FeCl₃ (1%) | Acetic Acid | Ambient | 7 | 79.5 | 4.4 (2-bromo), 13.7 (4,4'-dibromo) | US4990705A |

| FeCl₃ | Dichloroethane | 0 to 71 | 3.5 | ~60 | Not specified | CN101376619A |

| ZnCl₂ | Dichloroethane | 0 to 58 | 5 | ~60.5 | Not specified | CN101376619A |

Detailed Experimental Protocols

Protocol 1: Bromination in Acetic Acid with a Lewis Acid Catalyst

This protocol is based on the findings presented in US Patent 4,990,705A and offers good yields of this compound at ambient temperature.

Materials:

-

Biphenyl (0.1 mol, 15.4 g)

-

Glacial Acetic Acid (100 mL)

-

Bromine (0.22 mol, 35.2 g or 11.3 mL)

-

Lewis Acid Catalyst (e.g., ZnCl₂, 1 mol%)

-

Sodium or Potassium Sulfite (B76179)/Bisulfite solution (for quenching)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous sodium sulfate

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Thermometer

Procedure:

-

In the 250 mL reactor, dissolve 15.4 g of biphenyl in 100 mL of glacial acetic acid.

-

Add the Lewis acid catalyst (e.g., 1 mol% ZnCl₂) to the solution and stir.

-

At ambient temperature, add 35.2 g of bromine dropwise from the dropping funnel over approximately 10 minutes.

-

Stir the reaction mixture at ambient temperature for the time specified in the table above (e.g., 25 hours for ZnCl₂).

-

Upon completion of the reaction, quench the excess bromine by adding a solution of sodium or potassium sulfite or bisulfite until the red color of bromine disappears.

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Wash the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or chromatography.

Protocol 2: Bromination in Dichloroethane with a Lewis Acid Catalyst

This protocol is adapted from Chinese Patent CN101376619A.

Materials:

-

Biphenyl (e.g., 200 g)

-

1,2-Dichloroethane

-

Lewis Acid Catalyst (e.g., FeCl₃ or ZnCl₂, 1-25% by weight of biphenyl)

-

Liquid Bromine

-

Sodium bisulfite solution

-

Ethanol (for recrystallization)

Equipment:

-

Reaction vessel with stirring and temperature control

-

Dropping funnel

-

Filtration apparatus

-

Distillation/rectification apparatus

-

Centrifuge

-

Drying oven

Procedure:

-

Under ambient temperature and stirring, add biphenyl to 1-5 times its weight of dichloroethane in a reactor.

-

Add the catalyst (e.g., 25 g of FeCl₃ for 200 g of biphenyl).

-

After 5-30 minutes, cool the mixture to 0 °C.

-

Add 0.1-1 times the weight of biphenyl in liquid bromine over 0.2-3 hours.

-

The original patent introduces chlorine gas at this stage to improve efficiency; however, for a simpler procedure, the reaction can be allowed to proceed with bromine alone.

-

After the addition of bromine, the temperature is raised (e.g., to 58 °C) and the reaction is continued for 2-12 hours.

-

After the reaction, filter the mixture to remove the catalyst.

-

Wash the filtrate twice with sodium bisulfite solution.

-

Separate the organic layer and distill off the dichloroethane to obtain the crude product.

-

The crude product can be purified by rectification (vacuum distillation) and subsequent recrystallization from ethanol.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Health and safety handling precautions for 4-Bromobiphenyl

An In-depth Technical Guide to the Health and Safety Handling of 4-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 92-66-0), a compound used in chemical synthesis and with applications in the production of liquid crystals.[1] Adherence to strict safety protocols is essential when working with this substance due to its potential health and environmental hazards.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is insoluble in water but soluble in organic solvents such as ethanol (B145695), ether, and acetone.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Br | [2][4] |

| Molecular Weight | 233.10 g/mol | [4] |

| Melting Point | 89 - 92 °C | [2] |

| Boiling Point | 310 °C | [2] |

| Flash Point | 143 °C | [2] |

| Appearance | Colorless to off-white crystals or solid | [2][4] |

| Water Solubility | Insoluble | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] The Globally Harmonized System (GHS) classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][4] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[4] |

Hazard Pictograms:

-

Corrosion

-

Irritant

-

Environmental Hazard

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing or dust generation. | To protect against serious eye damage.[2][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes. | To prevent skin irritation.[2][5] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if ventilation is insufficient or when handling large quantities that may generate dust.[6] | To prevent respiratory tract irritation.[2][4] |

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[5][7] Avoid generating dust.[7] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] Keep away from incompatible materials such as strong oxidizing agents.[3][7] Protect from light and store in a refrigerator.[4]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[2][7] Remove contact lenses, if present.[4] Seek immediate medical attention.[2][7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][7] Get medical attention if irritation develops or persists.[2] |

| Inhalation | Remove to fresh air.[2][7] If not breathing, give artificial respiration.[2][7] If breathing is difficult, give oxygen.[2][7] Get medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, give 1-2 glasses of water to dilute the chemical.[4] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[4] |

Accidental Release and Firefighting Measures

Accidental Release:

In the event of a spill, follow these procedures:

-

Evacuate: Isolate the spill area for at least 25 meters (75 feet) for solids.[4]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, dampen the solid spill material with ethanol and transfer it to a suitable container for disposal.[4][8] Use absorbent paper dampened with ethanol to clean up any remaining material.[4][8]

-

Decontamination: Wash all contaminated surfaces with ethanol followed by a soap and water solution.[4][8]

Firefighting:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or Halon extinguisher.[2][4] Water spray can also be used.[2]

-

Specific Hazards: This chemical is combustible.[4] Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[4][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols

The following are representative methodologies for key toxicological experiments. These are based on established guidelines and should be adapted as necessary for specific laboratory conditions.

7.1. Acute Oral Toxicity (LD₅₀)

This protocol is based on the principles of the OECD 423 guideline.

-

Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

-

Procedure: a. Fast animals overnight prior to dosing. b. Administer this compound orally by gavage. A starting dose of 300 mg/kg is often used for substances with expected moderate toxicity. c. Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity and mortality. d. Record body weights at the start and end of the observation period. e. Perform a gross necropsy on all animals at the end of the study.

7.2. Dermal Irritation

This protocol is based on the principles of the OECD 404 guideline.

-

Animals: Healthy, young adult albino rabbits.

-

Procedure: a. About 24 hours before the test, clip the fur from a small area (approximately 6 cm²) on the back of the animal. b. Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to the test site. c. Cover the application site with a gauze patch and semi-occlusive dressing. d. After a 4-hour exposure period, remove the dressing and wash the test site to remove any residual substance. e. Observe and score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

7.3. Eye Irritation

This protocol is based on the principles of the OECD 405 guideline.

-

Animals: Healthy, young adult albino rabbits.

-

Procedure: a. Apply 0.1 g of the solid this compound into the conjunctival sac of one eye of the rabbit. The other eye serves as a control. b. Hold the eyelids together for about one second to prevent loss of the material. c. Do not wash the eye for 24 hours following instillation. d. Examine and score the cornea, iris, and conjunctivae for lesions at 1, 24, 48, and 72 hours after application.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety and handling workflows.

Caption: Standard Operating Procedure for Handling this compound.

Caption: Emergency Response Workflow for a this compound Spill.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 3. oecd.org [oecd.org]

- 4. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

An In-depth Technical Guide to the Toxicological Profile and Hazards of 4-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobiphenyl (4-BB), a member of the polybrominated biphenyls (PBBs) class of compounds, is an aromatic hydrocarbon with the chemical formula C₁₂H₉Br. It exists as a white to light gray crystalline solid and is utilized as an intermediate in various chemical syntheses, including the production of pharmaceuticals, dyes, and liquid crystals.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the implementation of appropriate safety measures in research and industrial settings. This guide provides a comprehensive overview of the known toxicological properties and associated hazards of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and potential for bioaccumulation.

| Property | Value | Reference |

| CAS Number | 92-66-0 | [1] |

| Molecular Formula | C₁₂H₉Br | [1] |

| Molecular Weight | 233.10 g/mol | [1] |

| Appearance | Colorless to white or light gray crystalline solid | |

| Melting Point | 82-86 °C | |

| Boiling Point | 310 °C | |

| Water Solubility | Insoluble | |

| Synonyms | p-Bromobiphenyl, 4-Bromo-1,1'-biphenyl, 1-bromo-4-phenylbenzene |

Toxicological Profile

The toxicological data for this compound is limited in several areas. The following sections summarize the available information on its acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects.

Acute Toxicity

This compound is classified as harmful if swallowed and is reported to cause skin, eye, and respiratory irritation. Quantitative data on acute toxicity are sparse.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Not available | Oral | Not available | |

| LD₅₀ | Not available | Dermal | Not available | |

| LC₅₀ | Rat | Inhalation (4h, dust/mist) | 2,000 mg/m³ |

Chronic Toxicity

Specific studies on the chronic toxicity of this compound were not identified in the available literature. General toxicological principles suggest that prolonged exposure could potentially lead to target organ effects, which would need to be determined through dedicated studies.

| Endpoint | Species | Route | NOAEL/LOAEL | Reference |

| Sub-chronic Toxicity (90-day) | Not available | Not available | Not available | |

| Chronic Toxicity | Not available | Not available | Not available |

Carcinogenicity

There are no specific carcinogenicity bioassays available for this compound. Therefore, its carcinogenic potential has not been determined.

| Species | Route | Results | Reference |

| Not available | Not available | Not available |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | Not available | Not available | |

| In vivo Micronucleus Test | Rodent | Not applicable | Not available |

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available.

| Study Type | Species | Route | NOAEL/LOAEL | Reference |

| Two-Generation Reproductive Toxicity | Not available | Not available | Not available | |

| Prenatal Developmental Toxicity | Not available | Not available | Not available |

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

As a lipophilic compound, this compound is expected to be absorbed following oral, dermal, and inhalation exposure. Due to its lipophilicity, it is likely to distribute to and accumulate in fatty tissues.

The metabolism of this compound has been investigated in vitro using rat liver microsomes. The primary route of metabolism is hydroxylation, mediated by cytochrome P-450 (CYP) enzymes. The major metabolite is 4'-hydroxy-4-bromobiphenyl, with 3-hydroxy-4-bromobiphenyl being a minor metabolite. This metabolic activation is a critical step in both the detoxification and potential toxification of the compound.

Excretion of PBBs is generally slow, with hydroxylated metabolites being more readily eliminated in the urine, while the parent compound may be excreted unchanged in the feces.

Mechanism of Toxicity

The toxicity of this compound is likely linked to its metabolic activation by cytochrome P-450 enzymes. The formation of hydroxylated metabolites is a key step. While this can facilitate excretion, the metabolic process can also lead to the formation of reactive intermediates, such as epoxides, which can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.

Although not specifically studied for this compound, many halogenated aromatic hydrocarbons are known to interact with the aryl hydrocarbon receptor (AhR). Activation of the AhR can lead to a wide range of toxic responses, including endocrine disruption, immunotoxicity, and carcinogenicity. Further research is needed to determine the potential for this compound to act as an AhR agonist.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the standard protocols relevant to the toxicological endpoints discussed in this guide.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance. It involves a stepwise procedure where a fixed dose is administered to a small number of animals. The response of the animals to one dose determines the subsequent dose to be administered. The objective is to identify a dose that causes evident toxicity without mortality.

Chronic Toxicity Study (OECD 452)

This study is designed to characterize the toxic effects of a substance following prolonged and repeated exposure. The test substance is administered daily to animals (typically rodents) for a period of 12 months. Endpoints evaluated include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of target organs. The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity Study (OECD 451)

This long-term study (typically 18-24 months in rodents) is designed to assess the carcinogenic potential of a substance. The test substance is administered daily over a significant portion of the animal's lifespan. The primary endpoint is the incidence of neoplasms in treated animals compared to a control group.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay assesses the potential of a substance to cause chromosomal damage. Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in developing erythrocytes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated erythrocytes indicates genotoxic potential.

Two-Generation Reproduction Toxicity Study (OECD 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations. The substance is administered to parental animals before mating, during gestation, and through lactation. Effects on fertility, gestation, parturition, and offspring viability, growth, and development are assessed.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus. The substance is administered to pregnant animals during the period of organogenesis. The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Visualizations

Experimental Workflow for In Vivo Micronucleus Test

Caption: A simplified workflow for the in vivo micronucleus test.

Signaling Pathway for Metabolic Activation of this compound

Caption: Proposed metabolic activation pathway of this compound.

Conclusion and Recommendations

The available data on the toxicological profile of this compound is incomplete, particularly concerning chronic exposure, carcinogenicity, genotoxicity, and reproductive/developmental effects. While it is classified as acutely harmful if swallowed and an irritant, the lack of quantitative data for many endpoints makes a comprehensive risk assessment challenging. The primary known mechanism of biotransformation involves cytochrome P-450-mediated hydroxylation, which may lead to the formation of reactive intermediates.

For professionals handling this compound, adherence to standard safety protocols for hazardous chemicals is crucial. This includes the use of appropriate personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area to minimize exposure.

Further research is strongly recommended to fill the existing data gaps. Specifically, studies following OECD guidelines for chronic toxicity, carcinogenicity, genotoxicity (Ames and in vivo micronucleus tests), and reproductive/developmental toxicity are needed to fully characterize the hazard profile of this compound and to establish safe exposure limits. Additionally, investigations into its potential to activate the aryl hydrocarbon receptor would provide valuable insights into its mechanism of toxicity.

References

Methodological & Application

Application Note: A Detailed Protocol for the Formation of 4-Phenylphenylmagnesium Bromide (a Grignard Reagent) from 4-Bromobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ethereal solvent.[1][2] The resulting Grignard reagent, in this case, 4-phenylphenylmagnesium bromide, possesses a highly nucleophilic carbon atom, making it a potent tool for reacting with electrophiles like carbonyl compounds, epoxides, and CO2.[3]

This document provides a detailed protocol for the preparation of the Grignard reagent from 4-bromobiphenyl. The successful formation of this reagent is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents, including water.[1][3]

Reaction Scheme: this compound reacts with magnesium metal in anhydrous diethyl ether to form 4-phenylphenylmagnesium bromide.

4-C₆H₅-C₆H₄-Br + Mg --(Anhydrous Et₂O)--> 4-C₆H₅-C₆H₄-MgBr

Quantitative Data Summary

The following table outlines typical reaction parameters for the formation of 4-phenylphenylmagnesium bromide. Yields are highly dependent on the purity of reagents and the rigorous exclusion of atmospheric moisture.

| Parameter | Value/Description | Notes |

| Reactant 1 | This compound | Should be pure and dry. |

| Reactant 2 | Magnesium Turnings | 1.1 - 1.2 molar equivalents. |

| Solvent | Anhydrous Diethyl Ether (Et₂O) | Anhydrous THF can also be used.[4] |

| Concentration | ~0.5 - 1.0 M | Higher concentrations can promote side reactions.[5] |

| Initiator (optional) | Iodine (a single crystal) | Used to activate the magnesium surface.[6] |

| Reaction Temperature | ~35 °C (refluxing diethyl ether) | The reaction is exothermic and should maintain its own reflux. |

| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |

| Typical Yield | 80 - 95% | Highly dependent on anhydrous conditions. |

Experimental Protocol

3.1. Materials and Reagents

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether (from a freshly opened or freshly distilled container)

-

Iodine crystal (optional)

-

1,2-Dibromoethane (optional, for activation)

-

Nitrogen or Argon gas supply (for inert atmosphere)

-

Calcium chloride or Drierite™ for drying tube

3.2. Equipment

-

Three-neck round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Glass stopper or septum

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Drying tube

-

Standard glassware for workup

3.3. Pre-Reaction Setup: Ensuring Anhydrous Conditions

The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[5][7]

-

Glassware Preparation: All glassware, including the magnetic stir bar, must be scrupulously cleaned and dried in an oven (at >120 °C) for several hours or overnight.[5]

-

Assembly: Assemble the apparatus (flask, condenser, dropping funnel) while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the apparatus to cool to room temperature under this inert atmosphere.

-

Drying Tube: Place a drying tube filled with calcium chloride or Drierite™ at the top of the condenser to protect the reaction from atmospheric moisture.[8]

3.4. Grignard Reagent Formation Procedure

-

Magnesium Preparation: Place the magnesium turnings (1.1-1.2 equivalents) into the cooled, three-neck flask containing a magnetic stir bar. If desired, gently crush the turnings with a dry glass rod to expose a fresh metal surface.[6]

-

Reagent Solution: In a separate dry flask, dissolve the this compound (1.0 equivalent) in approximately two-thirds of the total anhydrous diethyl ether. Transfer this solution to the dropping funnel.

-

Initiation: Add a small portion (~10%) of the this compound solution from the dropping funnel to the flask containing the magnesium turnings. The reaction is typically initiated by observing the disappearance of the shiny magnesium surface, the appearance of turbidity or a grayish color, and spontaneous boiling of the ether solvent.[3][8]

-

Activation (if necessary): If the reaction does not start within 5-10 minutes:

-

Addition: Once the reaction is initiated and self-sustaining (gentle reflux), add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. The reaction is exothermic.[9]

-

Completion: After the addition is complete, if the spontaneous refluxing subsides, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[9] The resulting solution of 4-phenylphenylmagnesium bromide should be cloudy and grayish-brown.

-

Usage: The Grignard reagent is now ready for use in subsequent reactions. It is typically used in situ without isolation.

Safety Precautions

-

Flammability: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified fume hood, and no open flames or spark sources should be present.

-

Exothermic Reaction: The reaction can become vigorous. The rate of addition of the aryl halide must be carefully controlled to prevent the reaction from becoming too rapid. An ice bath should be kept on hand to cool the reaction if necessary.

-

Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is dry and precautions are taken to avoid contact with moisture.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for forming the Grignard reagent from this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis

Introduction